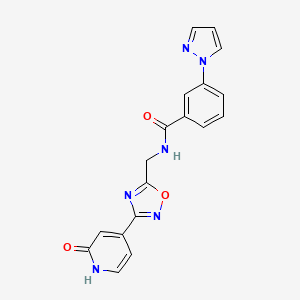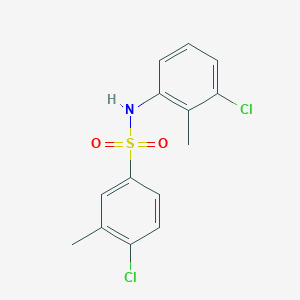
4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in B-cell receptor signaling, making it an attractive target for the treatment of various B-cell malignancies.
Mecanismo De Acción
BTK is a non-receptor tyrosine kinase that is essential for B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream signaling molecules, leading to B-cell activation and proliferation. 4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking B-cell receptor signaling and inducing apoptosis in B-cells.
Biochemical and Physiological Effects:
4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide has been shown to selectively inhibit BTK activity in vitro and in vivo. In addition, it has been shown to induce apoptosis in B-cell lines and mouse models of CLL and NHL. 4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide has also been shown to inhibit the activation of downstream signaling molecules, including AKT and ERK, which are involved in B-cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide has several advantages for use in lab experiments. It is a selective inhibitor of BTK, which allows for the specific targeting of B-cell receptor signaling. It has also shown potent antitumor activity in preclinical models of B-cell malignancies. However, one limitation of 4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several potential future directions for the development of 4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide. One direction is the evaluation of its safety and efficacy in clinical trials for the treatment of B-cell malignancies. Another direction is the investigation of its potential use in combination with other targeted therapies or chemotherapy to improve treatment outcomes. Additionally, the development of more potent and selective BTK inhibitors may lead to the discovery of new treatments for B-cell malignancies.
Métodos De Síntesis
The synthesis of 4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide has been described in the literature. It involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with 4-chloro-3-methylbenzenamine in the presence of a base and a solvent. The resulting product is then purified by column chromatography to obtain 4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide in high yield and purity.
Aplicaciones Científicas De Investigación
4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In vitro studies have demonstrated that 4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide selectively inhibits BTK activity and induces apoptosis in B-cell lines. In vivo studies have shown that 4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide has potent antitumor activity in mouse models of CLL and NHL.
Propiedades
IUPAC Name |
4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-9-8-11(6-7-12(9)15)20(18,19)17-14-5-3-4-13(16)10(14)2/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHCZPBOKHGKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

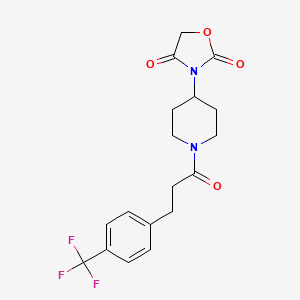
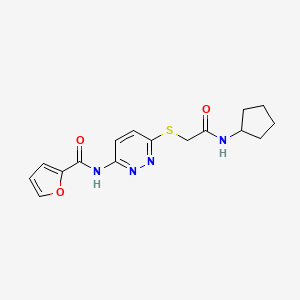
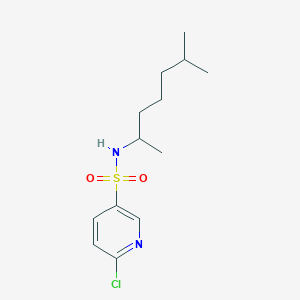
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetate](/img/structure/B2864774.png)
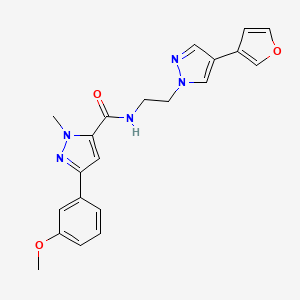
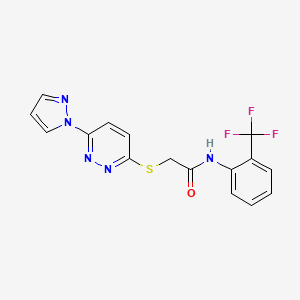
![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2864777.png)
![N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2864778.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-oxazine-3-carboxylic acid](/img/structure/B2864779.png)
![(2-bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2864782.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B2864784.png)
![2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)amino)-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2864785.png)
![4-[(2-Phenylethyl)amino]butanoic acid hydrochloride](/img/structure/B2864787.png)
